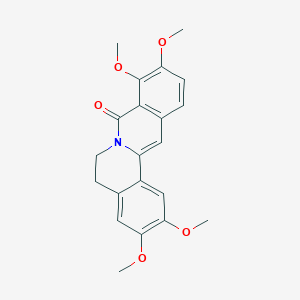![molecular formula C17H8F12N2S B169998 1,3-双[3,5-双(三氟甲基)苯基]硫脲 CAS No. 1060-92-0](/img/structure/B169998.png)
1,3-双[3,5-双(三氟甲基)苯基]硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a chemical compound with the empirical formula C17H8F12N2S and a molecular weight of 500.30 g/mol . It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it a valuable compound in various scientific research applications.
科学研究应用
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is widely used in scientific research due to its unique properties:
Chemistry: It serves as a hydrogen-bond donor in organocatalysis, facilitating various organic transformations.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical manufacturing processes.
作用机制
Target of Action
The primary target of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is the respiratory system . It is used extensively in promoting organic transformations .
Mode of Action
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner’s Thiourea, is a hydrogen-bond donor. It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
The compound is involved in multiple-component reactions (MCRs) and is a useful organocatalyst for acid-free acetalization . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
The compound’s action results in the activation of substrates and stabilization of partially developing negative charges in the transition states . This leads to the promotion of organic transformations .
Action Environment
The efficacy and stability of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea can be influenced by environmental factors such as temperature and humidity. It is recommended to store the compound in a cool, dry place below 15°C .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea can be synthesized through a reaction involving 3,5-bis(trifluoromethyl)aniline and thiophosgene . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
相似化合物的比较
Similar Compounds
- 1-Isocyanato-3,5-bis(trifluoromethyl)benzene
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)aniline
Uniqueness
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is unique due to its dual trifluoromethyl groups, which enhance its electron-withdrawing properties and increase its stability. This makes it particularly effective as a hydrogen-bond donor in organocatalysis, distinguishing it from other similar compounds.
属性
IUPAC Name |
1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F12N2S/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWQJYJWJNJNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384410 |
Source


|
| Record name | 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060-92-0 |
Source


|
| Record name | 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the structural characteristics of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea and what is its common name?
A1: 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner's thiourea, is an organocatalyst. Its structural characteristics are as follows []:
Q2: How does 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea function as a catalyst?
A2: 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea functions as a hydrogen-bonding organocatalyst. While the provided research paper [] focuses on characterizing the compound and does not delve into specific reaction mechanisms, it mentions its use in "a wide variety of reactions." Generally, thiourea catalysts are known to activate substrates through hydrogen bonding, thereby facilitating reactions. The electron-withdrawing trifluoromethyl groups in this specific thiourea derivative likely enhance its catalytic activity by increasing the acidity of the N-H protons.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)
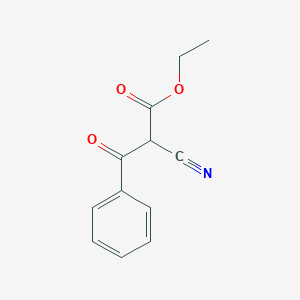

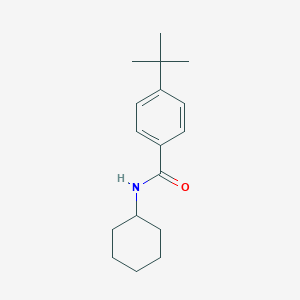

![(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B169924.png)
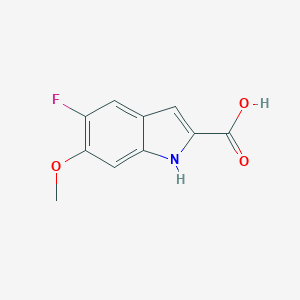
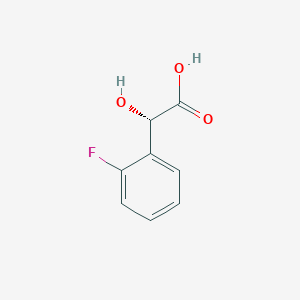
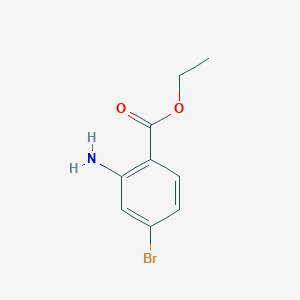
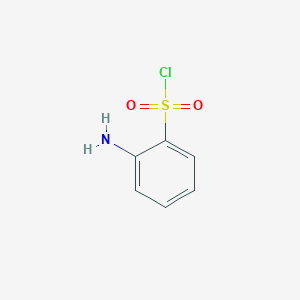

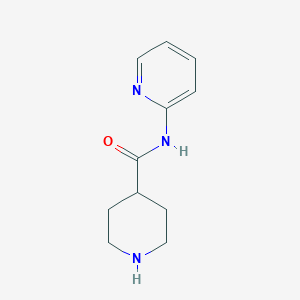
![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)
